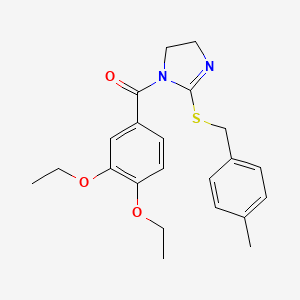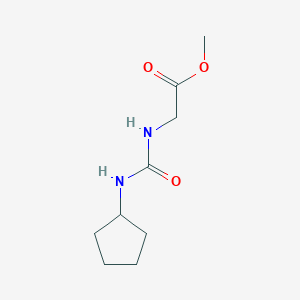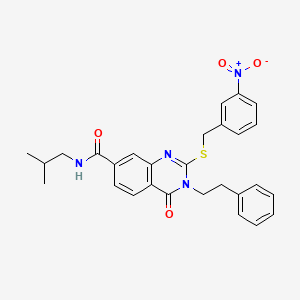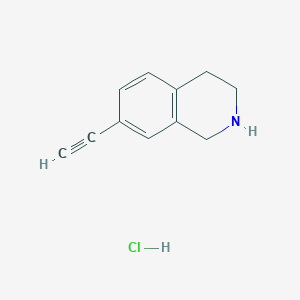
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1205749-20-7 . It has a molecular weight of 193.68 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of this compound is 7-ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The Inchi Code is 1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.68 . The storage temperature is -10 .Aplicaciones Científicas De Investigación
Asymmetric Pictet–Spengler Reaction
Tetrahydroisoquinolines, like 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, serve as the backbone for numerous natural products, particularly alkaloids. They are primarily synthesized via the Pictet–Spengler Reaction (PSR), where β-aryl ethylamine undergoes acid-mediated condensation with an aldehyde or ketone, followed by ring closure. The asymmetric variant of PSR is employed in the total synthesis of biologically significant natural products, including various alkaloids (Heravi, Zadsirjan, & Malmir, 2018).
Synthesis of Indolizine Derivatives
7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, related to 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline, were synthesized through 1,3-dipolar cycloaddition reactions. These compounds serve as precursors for various indolizine derivatives, showcasing the versatility of tetrahydroisoquinoline frameworks in synthesizing complex molecular structures (Caira et al., 2014).
Antimicrobial Activity
Compounds incorporating the tetrahydroisoquinoline framework have been investigated for their antimicrobial properties. For example, succinimido derivatives of tetrahydroisoquinoline have demonstrated significant bacterial and fungal growth inhibition, highlighting the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).
Anticancer Applications
The tetrahydroisoquinoline moiety is a common feature in molecules with anticancer properties. Research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, underscoring the significance of this structural motif in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
C(1)-Functionalization for Alkaloid Synthesis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a focal point of research due to its potential in synthesizing alkaloids with diverse biological activities. This review emphasizes the importance of multicomponent reactions in introducing functional groups at the C(1) position of tetrahydroisoquinolines, facilitating the synthesis of complex natural products (Kaur & Kumar, 2020).
Safety and Hazards
Direcciones Futuras
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there could be future research directions in developing more analogs like 7-Ethynyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and studying their biological activities.
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Thiqs are known to influence a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The exact pathways affected by this compound would require further investigation.
Result of Action
Thiqs are known to exert diverse biological activities, suggesting that this compound may have a range of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
7-ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-2-9-3-4-10-5-6-12-8-11(10)7-9;/h1,3-4,7,12H,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAXWQXWBWZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(CCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethynyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)
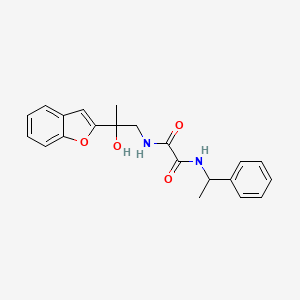
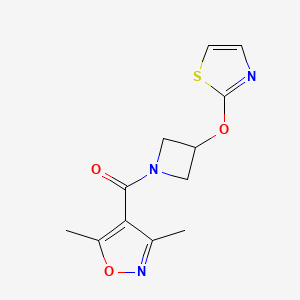
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea](/img/structure/B2953875.png)

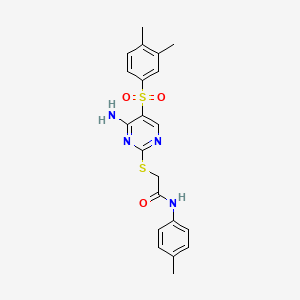
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)

